molecular formula C11H9ClN2 B6285507 4-chloro-5-(4-methylphenyl)pyrimidine CAS No. 35202-29-0

4-chloro-5-(4-methylphenyl)pyrimidine

Cat. No.: B6285507
CAS No.: 35202-29-0
M. Wt: 204.7
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Description

4-chloro-5-(4-methylphenyl)pyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-5-(4-methylphenyl)pyrimidine typically involves the reaction of 4-methylbenzaldehyde with guanidine hydrochloride in the presence of a base, followed by chlorination. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs and environmental impact. Common industrial reagents include chlorinating agents such as thionyl chloride or phosphorus oxychloride .

Chemical Reactions Analysis

Types of Reactions

4-chloro-5-(4-methylphenyl)pyrimidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyrimidine N-oxides or reduction to form dihydropyrimidines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides.

    Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) and reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

    Substitution Reactions: Products include various substituted pyrimidines, depending on the nucleophile used.

    Oxidation and Reduction Reactions: Products include pyrimidine N-oxides and dihydropyrimidines.

Scientific Research Applications

4-chloro-5-(4-methylphenyl)pyrimidine has diverse scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent in drug discovery and development.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-chloro-5-(4-methylphenyl)pyrimidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation or inflammation . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-6-(4-methylphenyl)-2-(methylthio)pyrimidine-5-carbonitrile
  • 4-chloro-7-(4-methylphenyl)sulfonyl-7H-pyrrolo[2,3-d]pyrimidine

Uniqueness

4-chloro-5-(4-methylphenyl)pyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

35202-29-0

Molecular Formula

C11H9ClN2

Molecular Weight

204.7

Purity

95

Origin of Product

United States

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